molecular formula C9H18ClNO2 B1522205 5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride CAS No. 133095-33-7

5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride

Cat. No.: B1522205
CAS No.: 133095-33-7
M. Wt: 207.7 g/mol
InChI Key: YGJUVCSTFJRHEM-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride is a chemical compound with the CAS Number: 133095-33-7 . It has a molecular weight of 207.7 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2.ClH/c11-9(12)5-1-2-6-10-7-3-4-8-10;/h1-8H2,(H,11,12);1H . This indicates that the molecule is composed of a pyrrolidine ring attached to a pentanoic acid group, and it is in the form of a hydrochloride salt .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid with pyridin-2-yl substituents, including methods for the synthesis of 5-amino-5-(pyridin-2-yl)pentanoic and 6-amino-6-(pyridin-2-yl)hexanoic acid, highlights the potential for producing biologically active substances with varied applications (Shilin, Voitenko, & Nechai, 2019).

Chemical Transformations and Identification

  • Studies on the identification and derivatization of selected cathinones, including hydrochloride salts of compounds like 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, provide insights into the diverse chemical transformations and applications of pyrrolidin-1-ylpentanoic acid derivatives (Nycz, Paździorek, Małecki, & Szala, 2016).

Antifungal Applications

  • The microbial transformation of Trichoderma metabolites, including 5-(2-pyron-6-yl)pentanoic acid, demonstrates the potential of pyrrolidin-1-ylpentanoic acid derivatives in producing compounds with reduced toxicity and possible antifungal applications (Cooney, Lauren, Poole, & Whitaker, 1997).

Biorefinery and Sustainable Chemistry

  • Research on converting γ-valerolactone into pentanoic acid using bifunctional catalysis suggests potential industrial and environmental applications of pentanoic acid derivatives in sustainable chemistry and biorefinery processes (Al‐Naji et al., 2020).

Complexation and Coordination Chemistry

  • Studies on the complexation of pentanoic acid derivatives with transition metals, as seen in the preparation of cobalt(II) complexes, reveal the significance of these compounds in coordination chemistry and material science (Huxel & Klingele, 2015).

Antibacterial and Antiviral Research

  • The discovery of novel inhibitors of HIV-1 protease, including pyrrolidine derivatives from Streptomyces sp., indicates the role of pentanoic acid derivatives in developing new antibacterial and antiviral agents (Chen et al., 2018).

Safety and Hazards

The safety information for 5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

5-pyrrolidin-1-ylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-9(12)5-1-2-6-10-7-3-4-8-10;/h1-8H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJUVCSTFJRHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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